Basic red 76
Overview
Description
Basic Red 76, also known as C.I. This compound, is a monoazo dye commonly used in the cosmetic industry. It is primarily utilized as a hair colorant and hair-conditioning agent. The compound is known for its vibrant red hue and is often found in various hair dye formulations .
Mechanism of Action
Target of Action
Basic Red 76 is a synthetic hair colorant . It is reported to function in cosmetics as a hair colorant and hair-conditioning agent . The primary target of this compound is the hair, where it adheres to the hair surface .
Mode of Action
This compound is a monoazo color . As a direct dye, it doesn’t penetrate very deeply into the hair . It adheres to the hair surface, providing color and conditioning effects .
Pharmacokinetics
Approximately 63% and 15% of the administered test substance was recovered in the feces and urine, respectively, over a duration of 24 hours . This suggests that this compound is primarily excreted via the feces, with a smaller amount excreted in the urine.
Result of Action
The primary result of this compound’s action is a change in hair color . It is intensely colored and is mainly used in semi-permanent hair colorant products . In addition to coloring the hair, this compound also functions as a hair-conditioning agent .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the diazotization of a primary aromatic amine . The resulting diazonium salt is highly reactive .
Cellular Effects
It is used in cosmetics, suggesting that it may have effects on keratinocytes, the primary cell type in the hair and skin .
Molecular Mechanism
It is known to be involved in the diazotization of a primary aromatic amine
Temporal Effects in Laboratory Settings
It is known to be stable and water soluble .
Dosage Effects in Animal Models
It is used in cosmetics, suggesting that it has been tested for safety and efficacy at various dosages .
Metabolic Pathways
It is known to be involved in the diazotization of a primary aromatic amine .
Transport and Distribution
It is known to be water soluble, suggesting that it can be transported and distributed in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 76 typically involves the diazotization of a primary aromatic amine, such as 2-methoxyaniline, in a cold aqueous acidic solution. This is followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is often subjected to purification steps to remove any impurities and ensure consistency in color quality .
Chemical Reactions Analysis
Types of Reactions: Basic Red 76 undergoes various chemical reactions, including:
Oxidation: The azo group in this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: The azo group can also be reduced to form amines, which can further react to form other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.
Reduction Products: Amines and other derivatives.
Substitution Products: Compounds with different substituents on the aromatic rings.
Scientific Research Applications
Basic Red 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations.
Comparison with Similar Compounds
- Basic Red 51
- Basic Red 14
- Basic Red 18
Comparison: Basic Red 76 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Compared to other similar compounds, this compound offers better color fastness and resistance to fading. Its molecular structure also allows for more efficient penetration into the hair shaft, resulting in more vibrant and long-lasting color .
Properties
IUPAC Name |
[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWXSHNPRUMJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879784 | |
Record name | C.I. Basic Red 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68391-30-0 | |
Record name | Basic Red 76 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic red 76 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Red 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?
A1: Several analytical techniques are employed for the detection and quantification of this compound:
- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of this compound in hair coloring formulations and even drinking water [].
- LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of this compound in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].
Q2: What challenges are associated with the presence of this compound in wash water, and how do its properties influence its fate in the environment?
A3: Research indicates that this compound, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that this compound may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of this compound and develop effective strategies for its removal from wastewater.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.